molecular formula C25H20BrNO5S3 B416952 DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B416952
M. Wt: 590.5g/mol
InChI Key: UGPZYFLFTJXLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-(2-bromobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common approach is the cyclocondensation of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . This reaction forms the quinoline core, which is then further functionalized to introduce the bromobenzoyl and dithiole groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(2-bromobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfoxide or sulfone, while substitution of the bromine atom with an amine would yield an aminobenzoyl derivative.

Scientific Research Applications

Dimethyl 2-(1-(2-bromobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. For example, the bromobenzoyl group may interact with hydrophobic pockets in proteins, while the dithiole groups may form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(1-(2-bromobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinoline core, along with the bromobenzoyl and dithiole groups, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H20BrNO5S3

Molecular Weight

590.5g/mol

IUPAC Name

dimethyl 2-[1-(2-bromobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H20BrNO5S3/c1-25(2)20(33)17(24-34-18(22(29)31-3)19(35-24)23(30)32-4)14-10-6-8-12-16(14)27(25)21(28)13-9-5-7-11-15(13)26/h5-12H,1-4H3

InChI Key

UGPZYFLFTJXLLX-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC=CC=C4Br)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC=CC=C4Br)C

Origin of Product

United States

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